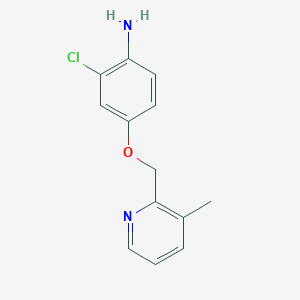![molecular formula C5H8ClNO2S B2574614 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2225142-06-1](/img/structure/B2574614.png)
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S and a molecular weight of 181.64 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom and a sulfonyl chloride functional group. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has several applications in scientific research:
Safety and Hazards
Direcciones Futuras
Bicyclo[2.1.1]hexanes, including 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride, are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . This suggests that there is significant potential for future research and development in this area.
Mecanismo De Acción
The bicyclic structure of “2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride” might also influence its biological activity. Bicyclic compounds are known to have unique spatial arrangements that can interact with specific targets in biological systems .
The pharmacokinetics of “this compound” would depend on various factors, including its physicochemical properties, such as solubility and stability, as well as the route of administration. The sulfonyl chloride group is typically reactive and might be metabolized or react with biological molecules, which could affect its bioavailability .
The action of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that could react with the sulfonyl chloride group .
Métodos De Preparación
The synthesis of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride typically involves the reaction of 2-azabicyclo[2.1.1]hexane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. Industrial production methods may involve batch or continuous processes, with careful control of reaction parameters to optimize the purity and yield of the final product .
Análisis De Reacciones Químicas
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Azabicyclo[2.1.1]hexane-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
2-Azabicyclo[2.1.1]hexane-2-sulfonamide: Formed by the substitution of the sulfonyl chloride group with an amine, used in different biological and chemical applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a highly reactive sulfonyl chloride group, making it a versatile reagent in various fields of research and industry .
Propiedades
IUPAC Name |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBZTBKKUCUGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)
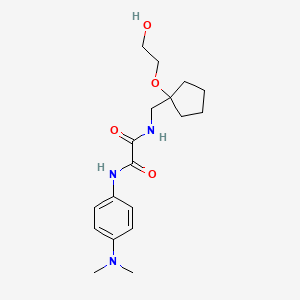
![4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2574534.png)
![7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574535.png)
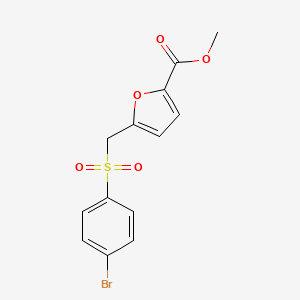
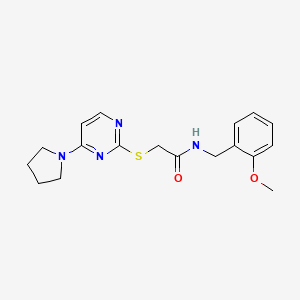
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
![4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2574544.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2574547.png)
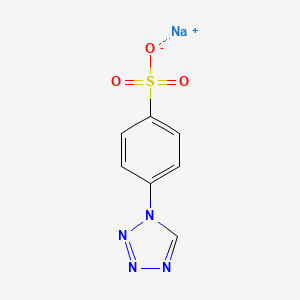
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)
